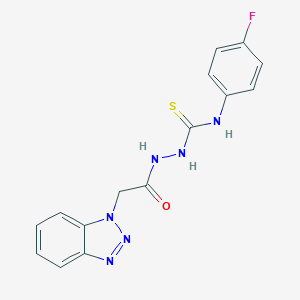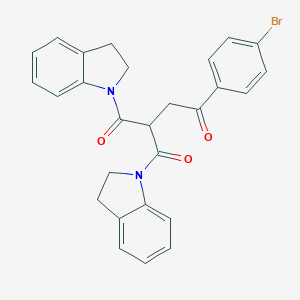![molecular formula C17H10N2OS2 B292747 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B292747.png)
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with potential pharmacological properties. It belongs to the family of thiochromene derivatives, which have been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. In
Mécanisme D'action
The exact mechanism of action of 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It may also exert its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The antimicrobial activity may be due to the inhibition of bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in human lung cancer cells and breast cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile in lab experiments include its potential antitumor, anti-inflammatory, and antimicrobial activities. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential toxicity of the compound.
Orientations Futures
For the research on 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile include the investigation of its potential use as a therapeutic agent for cancer, inflammation, and infectious diseases. Further studies are needed to understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new derivatives and analogs of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a catalytic amount of piperidine. The resulting intermediate is then treated with acetic anhydride and sulfuric acid to yield the final product. Another method involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a catalytic amount of acetic acid and glacial acetic acid. The product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been reported to exhibit various biological activities. It has been shown to possess antitumor activity against human lung cancer cells and breast cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi.
Propriétés
Formule moléculaire |
C17H10N2OS2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-oxo-4-thiophen-2-yl-1,5-dihydrothiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H10N2OS2/c18-8-11-15(14-6-3-7-21-14)12-9-22-13-5-2-1-4-10(13)16(12)19-17(11)20/h1-7H,9H2,(H,19,20) |
Clé InChI |
DSEPHKVDMALQNQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)NC(=O)C(=C2C4=CC=CS4)C#N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3S1)NC(=O)C(=C2C4=CC=CS4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)
![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)


![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)

![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)
![N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292688.png)